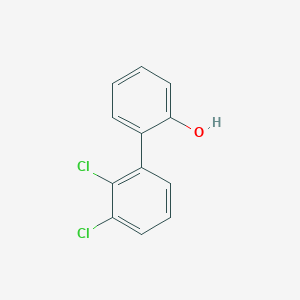
2-(2,3-Dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dichlorophenyl)phenol, 95% is a chemical compound that is widely used in scientific research. It is a phenolic compound with a chlorinated phenyl ring, which is a type of aromatic hydrocarbon with a ring of carbon atoms that is substituted with one or more chlorine atoms. This compound has a wide range of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dichlorophenyl)phenol, 95% is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Additionally, it is thought to act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
2-(2,3-Dichlorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, it has been studied for its potential to reduce the risk of certain cancers, such as breast and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-Dichlorophenyl)phenol, 95% has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is non-toxic and has a low environmental impact. However, it is not as stable as some other compounds, and it can be difficult to measure accurately. Additionally, it is not suitable for use in long-term experiments, as it can degrade over time.
Direcciones Futuras
There are several potential future directions for the use of 2-(2,3-Dichlorophenyl)phenol, 95%. One potential direction is the development of new pharmaceuticals based on this compound. Additionally, it could be used in the synthesis of new polymers and organic compounds. Additionally, it could be studied further for its potential to reduce the risk of certain cancers. Finally, it could be studied further for its potential as an insecticide and flame retardant.
Métodos De Síntesis
2-(2,3-Dichlorophenyl)phenol, 95% can be synthesized from 2,3-dichlorophenol and sodium hydroxide. The reaction is carried out in aqueous solution and involves the formation of a phenoxide ion, which is then reacted with a nucleophile, such as a primary or secondary amine or an alcohol. The resulting product is a phenolic compound with a chlorinated phenyl ring.
Aplicaciones Científicas De Investigación
2-(2,3-Dichlorophenyl)phenol, 95% has been used in numerous scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and has been studied for its potential as an insecticide. It has also been used in the synthesis of polymers, such as polystyrene, and has been studied for its potential as a flame retardant. Additionally, it has been used as a reagent in the synthesis of organic compounds, such as dyes and pigments.
Propiedades
IUPAC Name |
2-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)15/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXWJFQTZXYSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593607 |
Source


|
| Record name | 2',3'-Dichloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenyl)phenol | |
CAS RN |
666747-22-4 |
Source


|
| Record name | 2',3'-Dichloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)

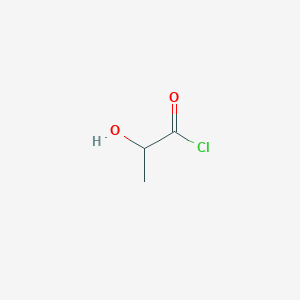

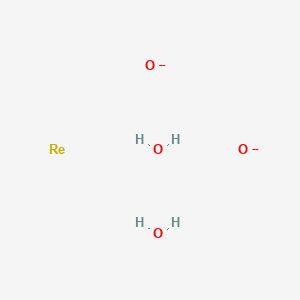

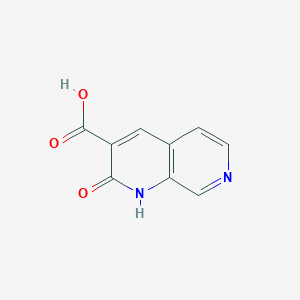
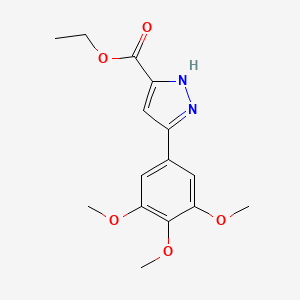
![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)


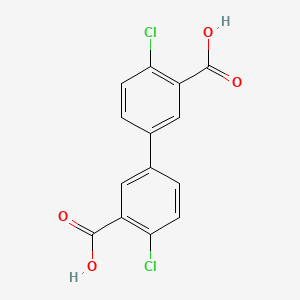

![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)